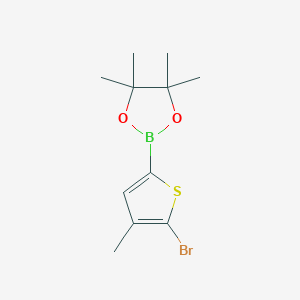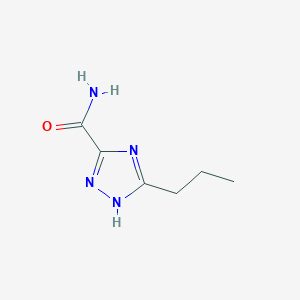
5-(4-bromo-2-fluorophenyl)-2H-tetrazole
Übersicht
Beschreibung
The compound “5-(4-bromo-2-fluorophenyl)-2H-tetrazole” is a derivative of "4-Bromo-2-fluorobiphenyl" .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-fluorobiphenyl” is given by the formula C12H8BrF . Its average mass is 251.094 Da and its monoisotopic mass is 249.979340 Da .Physical And Chemical Properties Analysis
The related compound “4-Bromo-2-fluorobiphenyl” has a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 C at 760 mmHg, and a flash point of 138.3±16.6 C . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
5-(4-bromo-2-fluorophenyl)-2H-tetrazole has been evaluated as a corrosion inhibitor for copper in sulfuric acid medium. Experimental and density functional theory (DFT) methods indicate that it acts as a mixed-type inhibitor with remarkable efficiency. The compound's ability to adsorb onto the copper surface, following the Langmuir isotherm model, contributes to its high corrosion inhibition performance (Tan et al., 2019).
Anticancer Potential
Research on tetrazoloquinazolines, a category encompassing 5-(4-bromo-2-fluorophenyl)-2H-tetrazole derivatives, has shown significant in vitro cytotoxicity against human breast adenocarcinoma and cervical cancer cells. The compounds' interactions with tubulin indicate potential as anticancer agents, highlighting the importance of substituents in determining biological activity (Mphahlele et al., 2017).
Cell Growth Assays
In the context of cell growth assays, a related tetrazolium compound has been used as a substitute for MTT in microculture screening, showing potential for evaluating cell proliferation and cytotoxicity. This application underscores the utility of tetrazole derivatives in biochemical research (Cory et al., 1991).
Photocatalytic Transformations
The application of tetrazole derivatives in photocatalytic transformations is a burgeoning area of interest. A specific focus has been on utilizing these compounds as organophotocatalysts due to their excellent redox windows and chemical stability. This research avenue suggests a promising role for 5-(4-bromo-2-fluorophenyl)-2H-tetrazole in facilitating various organic reactions (Shang et al., 2019).
Mechanofluorochromic Properties
The study of α-cyanostilbene functionalized tetraphenyl imidazole derivatives, related to 5-(4-bromo-2-fluorophenyl)-2H-tetrazole, reveals aggregation-induced emission enhancement and mechanofluorochromic properties. These findings indicate potential applications in the development of new fluorescent materials for sensors and optoelectronic devices (Zhang et al., 2016).
Eigenschaften
IUPAC Name |
5-(4-bromo-2-fluorophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN4/c8-4-1-2-5(6(9)3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNRPKDPUSJSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromo-2-fluorophenyl)-2H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




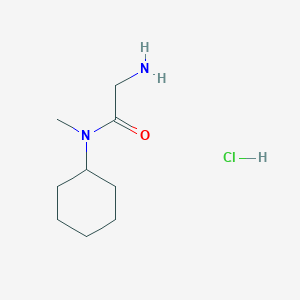
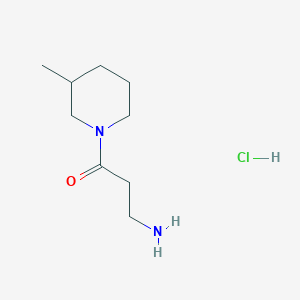
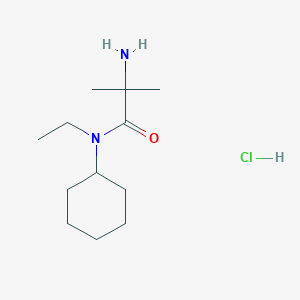

![4-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525691.png)
![3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525692.png)
![1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1525693.png)

![N-[(2-aminophenyl)methyl]methanesulfonamide](/img/structure/B1525696.png)
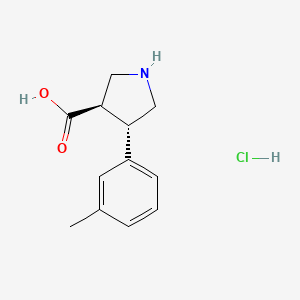
![5-methyl-3H-pyrazolo[3,4-c]pyridine](/img/structure/B1525699.png)
